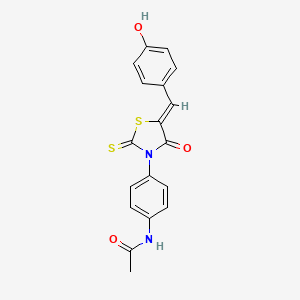

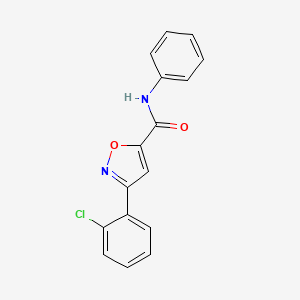

(Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted using techniques like DFT-B3LYP/6-311G calculations . These calculations are used to explore structural and vibrational properties of the compounds. A good correlation is shown between experimental and calculated bond lengths and vibrational frequencies .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, imidazole, a compound with a similar heterocyclic moiety, shows a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the properties of phenylacetamide, a compound with a similar structure, include a density of 1.1±0.1 g/cm 3, boiling point of 312.2±21.0 °C at 760 mmHg, and a flash point of 142.6±22.1 °C .Scientific Research Applications

Antimicrobial Activity

- Rhodanine-3-acetic acid derivatives , related to the specified compound, have been explored for antimicrobial applications. These derivatives exhibit potential as antimicrobial agents against various bacteria, mycobacteria, and fungi. For instance, specific compounds within this group showed high activity against Mycobacterium tuberculosis, non-tuberculous mycobacteria, and Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

- Novel derivatives with anti-inflammatory properties have been synthesized, showcasing their potential for anti-inflammatory activity. Notably, certain compounds within this group demonstrated significant anti-inflammatory action (Sunder & Maleraju, 2013).

Anticancer Activity

- Cytotoxic activity against cancer cell lines : A study involving the synthesis of derivatives related to the compound revealed that some of these compounds exhibited cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines (Nguyen et al., 2019).

- Potential antitumor agents : Derivatives of this compound have been screened for antitumor activity, with some showing promise in treating various cancer types, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).

Mechanism of Action

Action Environment:

Environmental factors (e.g., UV radiation, pH, temperature) can influence its efficacy and stability. UV exposure may affect its activity, while pH changes could alter its solubility.

Remember, this compound holds promise in dermatology and cosmetics due to its potential as a skin-lightening agent. 🌟

Future Directions

The future directions in the study of similar compounds involve the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance . Heterocyclic compounds, which include “(Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide”, are of great importance in this regard .

properties

IUPAC Name |

N-[4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c1-11(21)19-13-4-6-14(7-5-13)20-17(23)16(25-18(20)24)10-12-2-8-15(22)9-3-12/h2-10,22H,1H3,(H,19,21)/b16-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAWPFWKJTXZJU-YBEGLDIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412517.png)

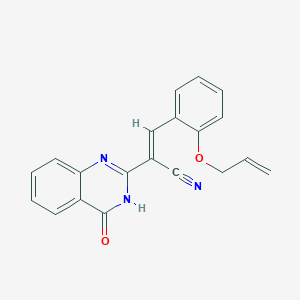

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2412518.png)

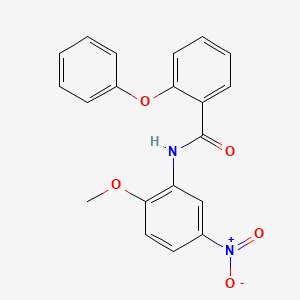

![2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2412523.png)

![1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412524.png)

![2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane](/img/structure/B2412525.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2412528.png)

![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412533.png)